molecular formula C₃₀H₃₉N₅O₈ B1574817 Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

カタログ番号: B1574817
分子量: 597.66
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH, also termed N-terminally acetylated Leu-enkephalin, is a modified form of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The N-terminal acetylation enhances metabolic stability by protecting against aminopeptidase degradation, while the D-configuration of the leucine residue at position 5 introduces stereochemical variation that may influence receptor binding . This compound acts as an agonist at opioid receptors (mu (µ) and delta (δ)), though its specificity and potency differ from native enkephalins and other synthetic analogs.

特性

分子式

C₃₀H₃₉N₅O₈

分子量

597.66

IUPAC名

(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25+/m0/s1

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N

配列

One Letter Code: Ac-LYGGLFDL-COOH

同義語

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

製品の起源

United States

準備方法

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the most widely used and efficient method for synthesizing Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH. The process involves sequential coupling of protected amino acids on a solid resin support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Key Steps:

  • Resin Loading: The synthesis begins by anchoring the C-terminal amino acid, D-Leu, to a suitable resin (e.g., Rink Amide resin or chlorotrityl resin) to allow for peptide elongation from C- to N-terminus.

  • Amino Acid Coupling: Protected amino acids Fmoc-Phe, Fmoc-Gly, and Fmoc-Tyr(tBu) are sequentially coupled using coupling reagents such as HBTU, HATU, or DIC in the presence of bases like DIPEA. The tBu group protects the phenolic hydroxyl of tyrosine.

  • Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed typically with 20% piperidine or alternatives like diethylamine (DEA) in DMF or DCM, exposing the free amine for the next coupling.

  • N-Terminal Acetylation: After completion of the peptide chain, the N-terminus is acetylated to form Ac-L-Tyr, which enhances peptide stability and resistance to proteolytic degradation.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

  • Purification: Crude peptides are purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve purity above 95%.

Notes on Specific Challenges:

  • To avoid diketopiperazine formation during Fmoc deprotection of Phe, solution-phase synthesis or modified coupling strategies can be employed.

  • The use of diethylamine (DEA) as an alternative to piperidine for Fmoc removal has been demonstrated to be effective and less toxic, with rapid cleavage times and high yields.

Linker and Resin Strategies

The choice of resin and linker chemistry influences the synthesis efficiency and peptide quality.

Resin Type Cleavage Conditions Advantages Notes
Rink Amide Resin TFA cleavage Produces C-terminal amides Common for peptides requiring amidation
Chlorotrityl Resin Mild acid cleavage (e.g., HFIP) Allows for peptide acid with free COOH Useful for peptides sensitive to harsh acid
Safety-Catch Linker Base-labile cleavage (e.g., DEA) Enables selective cleavage and purification Oxidation of sulfide to sulfone activates cleavage

The use of a base-labile safety-catch linker activated by oxidation (e.g., with meta-chloroperoxybenzoic acid) allows for selective cleavage of the peptide under mild basic conditions, preserving sensitive residues and improving yield.

Acetylation and Stability Enhancement

Acetylation of the N-terminus (forming Ac-L-Tyr) significantly increases the peptide's resistance to enzymatic degradation, particularly proteases that cleave at the N-terminal tyrosine residue. Studies show that acetylation can increase plasma half-life by up to 25-fold compared to non-acetylated analogs.

Solution-Phase Synthesis (Complementary Approach)

For certain analogs or to avoid side reactions such as diketopiperazine formation, segments of the peptide can be synthesized in solution:

  • Protected tripeptides (e.g., Tyr-Gly-Gly) are synthesized and purified.

  • Esterification and coupling with protected amino acids like Boc-Phe and D-Leu are performed using coupling agents such as HATU.

  • Final deprotection and purification steps yield the target peptide.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose/Notes
Resin Loading Chlorotrityl or Rink Amide resin Anchors C-terminal D-Leu
Amino Acid Coupling Fmoc-AA-OH, HBTU/HATU, DIPEA, DMF Sequential chain elongation
Fmoc Deprotection 20% Piperidine or 50-100% DEA in DMF/DCM Removes Fmoc protecting group
N-Terminal Acetylation Acetic anhydride or acetyl chloride Stabilizes peptide, increases half-life
Cleavage & Deprotection TFA + scavengers (TIS, water) Removes peptide from resin and side-chain groups
Purification Preparative RP-HPLC >95% purity required
Alternative Cleavage Base cleavage after ETB linker oxidation Mild cleavage preserving sensitive residues

Research Findings and Practical Considerations

  • Purity and Yield: SPPS with Fmoc chemistry and subsequent RP-HPLC purification routinely yields peptides with >95% purity.

  • Avoiding Side Reactions: Use of solution-phase synthesis for sensitive sequences or segments can prevent diketopiperazine formation during deprotection steps.

  • Cleavage Conditions: Employing base-labile linkers and DEA for cleavage offers advantages in terms of milder conditions and regulatory compliance compared to traditional piperidine cleavage.

  • Stability: N-terminal acetylation is critical for enhancing peptide stability against proteolytic enzymes, extending half-life significantly.

  • Protecting Groups: Use of tBu for Tyr and other side-chain protecting groups is standard to prevent side reactions during synthesis and cleavage.

化学反応の分析

科学研究への応用

N末端アセチル化ロイシンエンケファリンには、いくつかの科学研究への応用があります。

科学的研究の応用

N-terminally acetylated Leu-enkephalin has several scientific research applications:

作用機序

N末端アセチル化ロイシンエンケファリンは、オピオイド受容体、特にデルタオピオイド受容体に結合することでその効果を発揮します。この結合は、細胞内シグナル伝達経路のカスケードを誘発し、鎮痛効果をもたらします。 分子標的は、シグナル伝達を媒介するGタンパク質共役受容体(GPCR)です .

類似化合物との比較

Structural Modifications and Receptor Specificity

The table below highlights key structural differences and receptor affinities of Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH compared to related peptides:

Compound Sequence/Modifications Receptor Specificity Potency/Activity Insights Source
Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH N-acetyl, D-Leu, COOH retained Agonist at µ/δ receptors Lower µ potency vs. COOH-free analogs; δ affinity uncertain
Leu-enkephalin (native) Tyr-Gly-Gly-Phe-Leu Balanced µ/δ agonist Rapid degradation in vivo
Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ Truncated, D-Ala, no COOH 50x µ specificity over δ 2x enhanced µ activity vs. native enkephalin
H-Tyr-Ada-Gly-Phe-Met-OH Adamantane (Ada) at position 2 Predicted high µ affinity Enhanced hydrophobicity; stability
Porcine dynorphin A(1-13) κ opioid receptor agonist Selective κ agonist Analgesic effects at physiological doses
Key Findings:
  • N-terminal modifications : Acetylation in Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH improves stability but may reduce µ affinity compared to analogs with truncated C-termini (e.g., Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂), where COOH removal enhances µ specificity .
  • D-amino acids: While D-Ala at position 2 (e.g., Tyr-D-Ala-Gly-Phe-Leu) strongly enhances µ specificity, the D-Leu at position 5 in Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH may instead alter peptide folding or δ receptor interactions .

Conformational and Binding Insights

Evidence from NMR and computational studies indicates that µ receptors favor compact, hydrophobic structures , whereas δ receptors bind larger, hydrophilic peptides . Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH retains the C-terminal COOH group, which may hinder adoption of the T-shaped conformation observed in high-µ-affinity peptides like morphine or Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ . This structural divergence likely explains its lower µ potency compared to truncated analogs.

Pharmacological and Clinical Status

  • Phase 1 candidates : Compounds like Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ show advanced µ-specific activity but remain under investigation .

Q & A

Q. How to address discrepancies between radioligand binding data and functional assays (e.g., G-protein activation)?

  • Approach :
  • Test peptide efficacy under varying GTP concentrations to account for receptor-G-protein uncoupling.
  • Use bioluminescence resonance energy transfer (BRET) to measure real-time receptor activation.
  • Cross-validate with β-arrestin recruitment assays to assess biased agonism .

Q. What steps ensure data integrity when comparing Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH to other enkephalin analogs?

  • Best Practices :
  • Normalize data to internal standards (e.g., housekeeping proteins in Western blots).
  • Blind experimenters to treatment groups during data collection/analysis.
  • Share raw datasets and analysis code via repositories like Zenodo for peer validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。